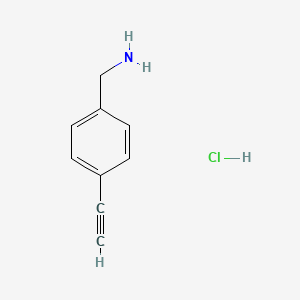

(4-Ethynylphenyl)methanamine hydrochloride

Description

Contextualization of Arylalkylamines in Modern Organic Chemistry and Chemical Biology

Arylalkylamines are a broad class of organic compounds characterized by an aryl group linked to an amino group via an alkyl chain. This structural motif is a cornerstone in the architecture of a vast array of biologically active molecules, both natural and synthetic. In the realm of medicinal chemistry, arylalkylamines are integral to the design and synthesis of therapeutics targeting the central nervous system. Their structural similarity to endogenous neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862) allows them to interact with various receptors and transporters, influencing a wide range of physiological and psychological processes.

The versatility of the arylalkylamine scaffold allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of drug candidates. By altering the nature and substitution pattern of the aromatic ring, the length and branching of the alkyl chain, and the substitution on the nitrogen atom, researchers can modulate a molecule's potency, selectivity, and pharmacokinetic profile. This adaptability has led to the development of numerous drugs, including antidepressants, antipsychotics, and stimulants.

Significance of the Ethynyl (B1212043) Functionality in Advanced Chemical Synthesis and Bioorthogonal Reactions

The ethynyl group (–C≡CH), a terminal alkyne, is a powerful and versatile functional group in contemporary chemical synthesis. Its high reactivity and linear geometry make it a valuable handle for constructing complex molecular architectures through a variety of carbon-carbon bond-forming reactions. One of the most significant applications of the ethynyl group is in "click chemistry," a concept introduced by K. B. Sharpless that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an alkyne and an azide (B81097) readily react to form a stable triazole ring. organic-chemistry.org

This reaction has found widespread use in drug discovery, materials science, and bioconjugation. In the context of chemical biology, the ethynyl group is a key player in bioorthogonal chemistry. These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov The small size and relative inertness of the ethynyl group in the biological environment, coupled with its specific reactivity with azides, allow for the precise labeling and tracking of biomolecules in real-time. This has revolutionized the study of cellular processes and has significant implications for diagnostics and targeted therapies.

Overview of (4-Ethynylphenyl)methanamine (B170253) Hydrochloride as a Prominent Intermediate and Building Block in Academic Research

(4-Ethynylphenyl)methanamine hydrochloride combines the key features of both arylalkylamines and terminal alkynes, making it a highly sought-after building block in academic and industrial research. The presence of the primary amine allows for a wide range of derivatization reactions, including amidation, alkylation, and reductive amination, enabling the facile introduction of diverse functionalities. Simultaneously, the terminal ethynyl group provides a reactive site for various coupling reactions, most notably the aforementioned click chemistry.

This dual functionality makes (4-Ethynylphenyl)methanamine hydrochloride an ideal starting material for the synthesis of libraries of complex molecules for high-throughput screening in drug discovery programs. Researchers have utilized this compound as a key intermediate in the synthesis of potent and selective inhibitors of various enzymes and receptors. For instance, its structural framework has been incorporated into the design of kinase inhibitors, which are a critical class of anti-cancer agents, and ligands for G-protein coupled receptors (GPCRs), which are involved in a multitude of physiological processes and are the targets of a large percentage of modern drugs. The hydrochloride salt form of the compound enhances its stability and solubility in aqueous media, facilitating its use in various synthetic protocols.

Below are tables detailing the chemical properties of (4-Ethynylphenyl)methanamine hydrochloride and its application as a building block in the synthesis of bioactive molecules.

| Chemical and Physical Properties of (4-Ethynylphenyl)methanamine Hydrochloride | |

| IUPAC Name | (4-ethynylphenyl)methanamine hydrochloride sigmaaldrich.com |

| Molecular Formula | C₉H₁₀ClN |

| Molecular Weight | 167.64 g/mol |

| CAS Number | 935528-07-7 sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Storage Temperature | 2-8°C, sealed in dry conditions sigmaaldrich.com |

| InChI Key | ONVUDJVSWPEZND-UHFFFAOYSA-N sigmaaldrich.com |

| Application of (4-Ethynylphenyl)methanamine Hydrochloride as a Building Block in Research | |

| Target Class | Kinase Inhibitors |

| Synthetic Application | Used as a scaffold to introduce an ethynyl-phenyl moiety, which can form key interactions within the ATP-binding pocket of kinases. The amine group serves as an attachment point for heterocyclic systems that further enhance binding affinity and selectivity. |

| Research Outcome | Development of potent and selective inhibitors for various kinases implicated in cancer and other diseases. The ethynyl group can be further functionalized via click chemistry to attach probes for target identification and validation. |

| Target Class | G-Protein Coupled Receptor (GPCR) Ligands |

| Synthetic Application | Serves as a foundational structure for the synthesis of novel ligands targeting GPCRs. The arylalkylamine portion often mimics the structure of endogenous ligands, while the ethynyl group allows for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize pharmacological properties. |

| Research Outcome | Discovery of new agonists, antagonists, and allosteric modulators for a range of GPCRs, providing valuable tools for studying their function and potential therapeutic agents for neurological and metabolic disorders. |

| Target Class | Bioorthogonal Probes |

| Synthetic Application | The terminal alkyne is utilized for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to conjugate the molecule to biomolecules (e.g., proteins, nucleic acids, glycans) that have been metabolically labeled with an azide. The amine can be functionalized with fluorophores or other reporter tags. |

| Research Outcome | Creation of chemical probes for in vitro and in vivo imaging, target identification, and proteomics. These probes have enabled the visualization and study of biological processes with high specificity and minimal perturbation of the native system. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-ethynylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N.ClH/c1-2-8-3-5-9(7-10)6-4-8;/h1,3-6H,7,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVUDJVSWPEZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583103 | |

| Record name | 1-(4-Ethynylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935528-07-7 | |

| Record name | 1-(4-Ethynylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-ethynylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 Ethynylphenyl Methanamine Hydrochloride

Precursor-Based Synthesis Routes

Precursor-based syntheses are foundational in the preparation of (4-ethynylphenyl)methanamine (B170253), commencing from readily available starting materials. These methods offer reliable and scalable approaches to the target molecule.

Approaches from 4-Ethynylbenzaldehyde Derivatives

A prominent and direct method for the synthesis of (4-ethynylphenyl)methanamine is the reductive amination of 4-ethynylbenzaldehyde. This two-step, one-pot process first involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine. Subsequent reduction of this imine yields the desired primary amine. wikipedia.orgpearson.com The equilibrium of the initial reaction is driven towards the imine by the removal of water. wikipedia.org A variety of reducing agents can be employed for the reduction step, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. pearson.comlibretexts.org The use of an iron catalyst for the reductive amination of aldehydes and ketones with ammonia has also been reported as an appealing method for the synthesis of primary amines. nih.gov

Table 1: Reductive Amination of 4-Ethynylbenzaldehyde

| Reactant | Amine Source | Reducing Agent | Product |

| 4-Ethynylbenzaldehyde | Ammonia (NH₃) | Sodium borohydride (NaBH₄) | (4-Ethynylphenyl)methanamine |

This method is widely favored due to its operational simplicity and the commercial availability of the starting aldehyde. The reaction conditions are generally mild, making it compatible with the ethynyl (B1212043) functional group. organic-chemistry.org

Direct Nucleophilic Substitution Reactions Involving Substituted Phenylmethanamine Precursors

Another viable synthetic route involves the direct nucleophilic substitution of a suitable precursor, such as a 4-ethynylbenzyl halide. In this approach, the benzylic carbon, being electrophilic, is attacked by a nucleophilic amine source. A common strategy involves the reaction of a benzyl (B1604629) bromide with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt. google.com Subsequent acid hydrolysis of this salt yields the primary benzylamine (B48309) salt. google.comgoogle.com This method, known as the Delépine reaction, provides a high-purity product. google.com

The reaction proceeds via the formation of a stable quaternary salt, which is then cleaved under acidic conditions to liberate the primary amine. This approach avoids the common issue of over-alkylation often encountered when using ammonia directly as the nucleophile with reactive halides. libretexts.org

Table 2: Nucleophilic Substitution via Quaternary Ammonium Salt

| Starting Material | Reagents | Intermediate | Product |

| 4-Ethynylbenzyl bromide | 1. Hexamethylenetetramine2. Acid (e.g., HCl) | Quaternary ammonium salt | (4-Ethynylphenyl)methanamine hydrochloride |

Catalytic Hydroamination of Phenylacetylene (B144264) Derivatives

Catalytic hydroamination presents an atom-economical approach to the synthesis of amines. This method involves the direct addition of an N-H bond across a carbon-carbon multiple bond. For the synthesis of (4-ethynylphenyl)methanamine, a suitable phenylacetylene derivative could theoretically undergo hydroamination with ammonia. While the direct hydroamination of alkynes with ammonia has been a challenge, recent advances have shown that cationic gold(I) complexes can effectively catalyze this transformation. nih.gov

This reaction would involve the activation of the alkyne by the metal catalyst, facilitating the nucleophilic attack of ammonia. Subsequent steps would lead to the formation of the corresponding amine. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) would be a key consideration in the choice of catalyst and reaction conditions. nih.gov

Multi-Component Reaction (MCR) Approaches to Functionalized Methanamines

Multi-component reactions (MCRs) offer an efficient means of synthesizing complex molecules in a single step from three or more starting materials. A Mannich-like three-component reaction has been described for the synthesis of tertiary benzylamines. thieme-connect.comresearchgate.net This reaction involves an aromatic halide, an amine, and paraformaldehyde, mediated by zinc. thieme-connect.comresearchgate.net

While this specific protocol yields tertiary amines, the underlying principle of combining an aryl component, a formaldehyde (B43269) equivalent, and an amine source in a one-pot synthesis is relevant. thieme-connect.comresearchgate.net Adaptation of this methodology, potentially by using a protected form of ammonia or a primary amine that can be later deprotected, could offer a convergent route to (4-ethynylphenyl)methanamine. The development of MCRs for the direct synthesis of primary benzylamines remains an area of active research. organic-chemistry.orgmdpi.com

Derivatization and Salt Formation of (4-Ethynylphenyl)methanamine

The final step in the synthesis of the target compound is the formation of the hydrochloride salt. This is a standard procedure for the purification and stabilization of amine products.

Formation of the Hydrochloride Salt via Acid Treatment

The conversion of (4-ethynylphenyl)methanamine to its hydrochloride salt is typically achieved by treating a solution of the free amine with hydrochloric acid. sciencemadness.orgprepchem.com The amine, dissolved in a suitable organic solvent such as ethanol, ether, or a mixture thereof, is treated with a solution of hydrogen chloride. prepchem.comresearchgate.net The HCl can be in the form of an aqueous solution, a solution in an organic solvent, or as a gas. researchgate.net

Upon addition of the acid, the basic nitrogen atom of the amine is protonated, leading to the formation of the ammonium chloride salt, which often precipitates from the organic solvent. The resulting solid can then be isolated by filtration and dried. sciencemadness.orgprepchem.com This process not only provides a stable, crystalline solid but also facilitates the purification of the final product. google.com

Strategic Boc-Deprotection for Amine Liberation and Hydrochloride Formation

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions. The deprotection of a Boc-protected amine is a fundamental step to liberate the free amine, which can then be converted to its hydrochloride salt.

The process of Boc-deprotection typically involves the hydrolysis of the carbamate (B1207046) under acidic conditions. fishersci.co.uk Commonly employed acids for this transformation include strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl). scispace.com The reaction is generally performed in an organic solvent like dichloromethane, ethyl acetate, or toluene, and often proceeds efficiently at room temperature. fishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine.

Following the successful deprotection and liberation of the (4-ethynylphenyl)methanamine, the formation of the hydrochloride salt is achieved by reacting the free amine with hydrogen chloride (HCl). reddit.com This acid-base reaction results in the protonation of the amine's nitrogen atom, forming an ammonium cation, which is then ionically bonded to the chloride anion. spectroscopyonline.com The resulting hydrochloride salt is typically a crystalline solid that is more stable and has better solubility in aqueous media compared to the free base, which is advantageous for purification and handling. spectroscopyonline.comoxfordreference.com

The choice of solvent and reaction conditions for both deprotection and salt formation is crucial for achieving high yields and purity. For instance, the use of HCl in a solvent in which the hydrochloride salt is poorly soluble can facilitate its isolation through precipitation.

| Step | Reagents and Conditions | Purpose |

| Boc-Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dichloromethane, ethyl acetate) at room temperature. fishersci.co.ukscispace.com | To remove the tert-butyloxycarbonyl protecting group from the amine. |

| Amine Liberation | The product of the deprotection step is the free (4-ethynylphenyl)methanamine. | To obtain the reactive primary amine for subsequent salt formation. |

| Hydrochloride Formation | Reaction of the free amine with hydrogen chloride (HCl). reddit.com | To form the stable and more soluble (4-ethynylphenyl)methanamine hydrochloride salt. spectroscopyonline.comoxfordreference.com |

Synthetic Pathways to Structural Analogues and Derivatives of (4-Ethynylphenyl)methanamine Hydrochloride

The synthesis of structural analogues and derivatives of (4-ethynylphenyl)methanamine hydrochloride allows for the exploration of structure-activity relationships in drug discovery programs. Modifications can be made to the phenyl ring, the ethynyl group, or the aminomethyl side chain.

One common strategy involves the use of substituted phenyl precursors. For example, starting with a substituted 4-bromobenzonitrile, a Sonogashira coupling can introduce the ethynyl group, followed by reduction of the nitrile to the aminomethyl group. The choice of substituent on the phenyl ring can modulate the electronic and steric properties of the final compound.

Derivatives can also be prepared by modifying the ethynyl group. For instance, the terminal alkyne can undergo various reactions, such as Glaser coupling to form a diyne, or click chemistry reactions like the Huisgen cycloaddition to introduce triazole rings. These modifications can significantly alter the biological activity of the parent molecule.

Furthermore, the aminomethyl side chain can be modified. For instance, N-alkylation or N-acylation of the primary amine can be performed after the Boc-deprotection step and before or after hydrochloride formation, leading to a diverse range of secondary and tertiary amines or amides.

A general synthetic route to analogues could involve the following steps:

Functionalization of a Phenyl Ring Precursor: Introduction of substituents onto a benzene (B151609) ring, for example, through electrophilic aromatic substitution.

Introduction of the Ethynyl and Aminomethyl Groups: Utilizing cross-coupling reactions like the Sonogashira coupling for the ethynyl group and reduction of a nitrile or an aldehyde for the aminomethyl group.

Modification of the Core Structure: Further chemical transformations on the ethynyl or amine functionalities to generate a library of derivatives.

For example, a series of chlorophenyl-(pyridinyl)-methylamine hydrochloride salts were synthesized by reducing the corresponding oxime derivatives, showcasing a pathway to analogues with different aromatic systems.

Optimization and Scalability Considerations in the Synthesis of (4-Ethynylphenyl)methanamine Hydrochloride

The transition from a laboratory-scale synthesis to a large-scale industrial production of (4-ethynylphenyl)methanamine hydrochloride requires careful optimization of the reaction conditions to ensure safety, efficiency, and cost-effectiveness.

Key parameters that need to be optimized include:

Reagent Stoichiometry: Minimizing the excess of reagents, particularly expensive ones, without compromising the reaction yield and purity.

Solvent Selection: Choosing solvents that are effective, safe, environmentally friendly, and easily recoverable.

Reaction Temperature and Time: Identifying the optimal temperature and duration to maximize product formation and minimize side reactions and energy consumption.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or chromatography, to obtain the final product with the desired purity.

For the Boc-deprotection step, while strong acids are effective, their corrosive nature and the potential for side reactions at larger scales necessitate careful control of the reaction conditions. Alternative, milder deprotection methods could be explored, although they might require longer reaction times or more specialized reagents. scispace.com

The hydrochloride salt formation step is generally straightforward, but the choice of how the HCl is introduced (e.g., as a gas or a solution in an organic solvent) can impact the physical properties of the final product, such as crystal form and particle size, which are important for formulation.

Process safety is a paramount concern in scaling up chemical syntheses. A thorough hazard analysis of each step is required to identify and mitigate potential risks, such as exothermic reactions, the handling of flammable solvents, and the use of corrosive acids.

Ultimately, a robust and scalable synthesis of (4-ethynylphenyl)methanamine hydrochloride is one that is high-yielding, cost-effective, safe, and environmentally sustainable.

Chemical Reactivity and Transformative Potential of 4 Ethynylphenyl Methanamine Hydrochloride

Reactivity Profile of the Terminal Ethynyl (B1212043) Moiety

The terminal ethynyl group of (4-Ethynylphenyl)methanamine (B170253) hydrochloride is a versatile functional group that imparts significant reactivity to the molecule. This functionality serves as a linchpin for a variety of chemical transformations, enabling its participation in cycloadditions, cross-coupling reactions, and other addition reactions. The acidity of the terminal alkyne proton and the high electron density of the carbon-carbon triple bond are key features that dictate its chemical behavior.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or “Click Chemistry”

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only inoffensive byproducts. nih.gov The CuAAC reaction involves the coupling of a terminal alkyne, such as the ethynyl moiety in (4-Ethynylphenyl)methanamine hydrochloride, with an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.gov This transformation is characterized by its remarkable efficiency, often proceeding to completion under mild, frequently aqueous conditions, and at room temperature. nih.govnih.gov

The reaction exhibits a massive rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org The thermal reaction often requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers, which complicates purification. In contrast, the copper-catalyzed variant provides exclusively the 1,4-regioisomer, making it a highly predictable and reliable synthetic tool. nih.gov

The versatility of the CuAAC reaction is demonstrated by its tolerance of a wide array of functional groups, and its compatibility with a broad pH range (4 to 12) in aqueous environments. organic-chemistry.org This robustness allows for the straightforward synthesis of complex molecular architectures from diverse building blocks.

The mechanism of the CuAAC reaction is distinct from the concerted process of the thermal Huisgen cycloaddition. mdpi.com It is a stepwise process facilitated by the copper(I) catalyst. nih.gov While the exact mechanism has been a subject of detailed investigation and can be influenced by ligands and reaction conditions, a generally accepted pathway involves the following key steps:

Formation of a Copper-Acetylide Intermediate: The reaction initiates with the interaction of the terminal alkyne with a copper(I) salt. The presence of a base facilitates the deprotonation of the terminal alkyne, leading to the formation of a copper(I) acetylide intermediate. acs.org The coordination of Cu(I) to the alkyne significantly increases the acidity of the terminal proton, enabling this step. mdpi.com

Activation of the Azide: The organic azide then coordinates to the copper center of the acetylide complex. This coordination activates the azide for the subsequent cycloaddition. mdpi.com

Cycloaddition and Ring Formation: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate (a cuprated triazole). mdpi.com Computational studies suggest that this process involves the formation of the first carbon-nitrogen bond, followed by ring-closing to form the triazole ring.

Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazolide intermediate, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.

Kinetic studies have suggested that the reaction can have a bimolecular dependence on the copper catalyst, indicating that dinuclear copper acetylide species may be the active catalytic entities in some cases. acs.org These dicopper species are proposed to be more active than their monomeric counterparts. organic-chemistry.org

The efficiency and reliability of the CuAAC reaction are significantly enhanced by the use of appropriate ligands and catalyst systems. The active catalyst is the copper(I) ion. While Cu(I) salts can be used directly, they are prone to disproportionation into Cu(0) and Cu(II) and oxidation by air, both of which deactivate the catalyst. A common and more reliable strategy is to generate the Cu(I) species in situ from a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. rsc.org

Ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state and preventing the formation of inactive species. amanote.com They can also accelerate the reaction rate and improve the solubility of the copper catalyst. mdpi.com Some of the most effective and widely used ligands are nitrogen-based chelators.

A key function of these ligands is to prevent the formation of unreactive polynuclear copper(I) acetylides and to facilitate the coordination of the azide to the copper center. mdpi.com The choice of ligand can be critical, especially in demanding applications like bioconjugation.

| Ligand | Key Features | Primary Applications |

| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | One of the first highly effective accelerating ligands. Water-insoluble. nih.govlibretexts.org | General organic synthesis, often in mixed aqueous/organic solvents. rsc.org |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble analogue of TBTA. Allows for reactions in fully aqueous media. rsc.org | Bioconjugation, labeling of biomolecules in aqueous buffers. rsc.org |

| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | A newer generation water-soluble ligand that can dramatically accelerate reaction rates and suppress cytotoxicity. libretexts.org | Live cell labeling and other sensitive biological applications. |

| Polydentate Amines/Heterocycles (e.g., Tris(2-benzimidazolylmethyl)amine) | Powerful binding to copper(I), enhancing catalytic activity even at low catalyst loadings. nih.gov | Efficient catalysis in various organic and aqueous solvent systems. |

The development of these ligand systems has been instrumental in expanding the scope of CuAAC, enabling its use in complex biological systems with minimal toxicity. amanote.com

The terminal ethynyl group is a premier example of a bioorthogonal handle. Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net The ethynyl group and its reaction partner, the azide group, are ideal for this purpose because they are virtually absent from and non-reactive with most biological molecules such as proteins, nucleic acids, and lipids. researchgate.net

The CuAAC reaction has become a powerful tool for in vitro and in vivo labeling and bioconjugation. researchgate.netethz.ch In a typical two-step strategy, a biomolecule of interest is first metabolically, genetically, or chemically engineered to incorporate a terminal alkyne (or an azide). Then, a probe molecule containing the complementary functional group (an azide or alkyne, respectively) is introduced. ethz.ch The CuAAC reaction then specifically and covalently links the probe to the biomolecule.

Applications of this strategy include:

Labeling and Imaging: Attaching fluorescent dyes or imaging agents to specific proteins, glycans, or nucleic acids to visualize their localization and dynamics within cells. acs.org

Protein Profiling: Identifying and quantifying classes of enzymes or post-translationally modified proteins. acs.org

Drug Delivery and Targeting: Conjugating drugs to targeting moieties like antibodies or peptides to enhance their delivery to specific cells or tissues.

Material Science: Functionalizing surfaces and polymers with biological molecules.

The primary challenge for in-cell CuAAC has been the cytotoxicity of the copper catalyst. researchgate.net The development of highly efficient, water-soluble ligands like THPTA and BTTAA has been crucial in mitigating this issue by allowing for very low, non-toxic concentrations of copper to be used effectively. rsc.orgamanote.com

Other Cycloaddition Reactions and Cascade Cycloadditions

Beyond the well-known CuAAC, the terminal ethynyl group can participate in a variety of other cycloaddition reactions, which are powerful methods for constructing carbocyclic and heterocyclic ring systems. researchgate.net These reactions can be promoted thermally, photochemically, or by other transition metal catalysts.

Examples of Other Cycloaddition Reactions:

[2+2+2] Cycloadditions: This reaction involves the cyclotrimerization of three alkyne units, or the co-cyclization of alkynes with other unsaturated molecules like alkenes or nitriles, to form substituted benzene (B151609) or pyridine (B92270) derivatives. nih.gov These reactions are typically catalyzed by transition metals such as rhodium (Rh), cobalt (Co), or nickel (Ni). nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions): While less common for simple alkynes as dienophiles, electron-deficient alkynes can participate in Diels-Alder reactions with dienes to form cyclohexadiene products. Transition metal catalysis can also facilitate [4+2] cycloadditions between alkynes and various diene partners. researchgate.net

[3+2] Cycloadditions: The uncatalyzed Huisgen 1,3-dipolar cycloaddition of an alkyne with an azide is the thermal precursor to the CuAAC reaction, yielding a mixture of triazole regioisomers. organic-chemistry.org Other 1,3-dipoles, such as nitrile oxides or nitrones, can also react with alkynes to form five-membered heterocycles.

[2+2] Cycloadditions: Thermal [2+2] cycloadditions between two alkynes are generally forbidden by orbital symmetry rules but can occur under photochemical conditions or with highly activated substrates like ketenes. nih.gov Transition metal catalysts, including those based on ruthenium or iridium, can effectively promote [2+2] cycloadditions between alkynes and alkenes to form cyclobutene (B1205218) rings. nih.gov

Cascade Cycloadditions:

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, all occurring in a single pot. rsc.org The terminal alkyne functionality is an excellent initiator for such cascades, leading to the rapid construction of molecular complexity.

A notable example involves the reaction of strained alkynes with other reagents in a pericyclic reaction cascade, leading to the formation of multiple new carbon-carbon bonds and complex polycyclic aromatic hydrocarbons in a single synthetic operation. Gold(I) and palladium catalysts are also known to initiate cascade reactions involving the addition of nucleophiles to a terminal alkyne, followed by an intramolecular cyclization step. nih.govlibretexts.org

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type |

| [2+2+2] | 3 x Alkyne | Rh, Co, Ni | Substituted Benzene |

| [4+2] | Alkyne + Diene | Thermal or Transition Metal | Cyclohexadiene |

| [3+2] | Alkyne + Azide | Ruthenium (Ru) | 1,5-disubstituted Triazole |

| [2+2] | Alkyne + Alkene | Thermal or Transition Metal | Cyclobutene |

Cross-Coupling Reactions Utilizing the Alkyne Functionality

The terminal alkyne of (4-Ethynylphenyl)methanamine hydrochloride is a key substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. The most prominent of these is the Sonogashira coupling.

The Sonogashira cross-coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is a powerful tool for the synthesis of substituted alkynes and conjugated enynes. nih.gov

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst, usually copper(I) iodide (CuI). nih.gov An amine base, such as triethylamine (B128534) or diethylamine, is also necessary, often serving as the solvent as well, to neutralize the hydrogen halide byproduct formed during the reaction. nih.gov

The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles:

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center, displacing the halide.

Reductive Elimination: The resulting Pd(II) intermediate undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.

The Copper Cycle:

The terminal alkyne reacts with the Cu(I) salt in the presence of the amine base. This interaction increases the acidity of the terminal proton, leading to the formation of a copper(I) acetylide species. nih.gov

This copper acetylide is the key activated species that participates in the transmetalation step with the palladium complex.

The Sonogashira reaction is valued for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. nih.gov This has led to its extensive use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. nih.gov Variations of the reaction have been developed that are copper-free, which can be advantageous in synthesizing molecules that are sensitive to copper salts.

Reactivity Profile of the Primary Methanamine Functionality

The primary amine of the methanamine group (-CH₂NH₂) is a potent nucleophile and serves as a versatile handle for a variety of chemical modifications.

One of the most fundamental transformations involving primary amines is the formation of an amide bond through reaction with a carboxylic acid. This reaction, central to medicinal chemistry and materials science, typically requires the activation of the carboxylic acid component to facilitate the nucleophilic attack by the amine. nih.gov A multitude of coupling reagents have been developed to promote this transformation efficiently under mild conditions. nih.govresearchgate.net

Commonly, the carboxylic acid is converted into a more electrophilic activated form, such as an acyl chloride or anhydride, which then readily reacts with the primary amine. fishersci.co.uk Alternatively, peptide coupling reagents are widely used to generate a highly activated ester intermediate in situ. fishersci.co.uk These reagents minimize side reactions and are often effective for coupling unreactive or electron-deficient amines. nih.gov The choice of reagent and conditions can be tailored based on the specific substrates involved.

Table 1: Common Reagents for Amide Coupling

| Reagent Class | Examples | Additives/Co-reagents | Typical Solvents |

|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP | DCM, DMF |

| Uronium/Aminium | HATU, HBTU, TBTU | DIPEA, TEA | DMF, Acetonitrile |

| Phosphonium | PyBOP, PyAOP | DIPEA, TEA | DMF, DCM |

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

DCC: N,N'-Dicyclohexylcarbodiimide

DIC: N,N'-Diisopropylcarbodiimide

HOBt: 1-Hydroxybenzotriazole

DMAP: 4-Dimethylaminopyridine

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526)

DIPEA: N,N-Diisopropylethylamine

PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

The reaction using carbodiimides like EDC proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the amine of (4-ethynylphenyl)methanamine to form the amide bond. fishersci.co.uk The addition of HOBt can minimize side reactions. peptide.com Uronium reagents such as HATU are known to be highly efficient, reacting quickly with less risk of racemization in chiral substrates. peptide.com

The lone pair of electrons on the nitrogen atom of the primary amine makes it an effective nucleophile, capable of participating in both addition and substitution reactions. acs.orgfishersci.se

In nucleophilic addition reactions, the amine attacks an electrophilic center, such as the carbon atom of a carbonyl group or a polarized carbon-carbon double bond in an activated olefin. acs.orgkoreascience.kr Studies on the addition of benzylamines to activated alkenes, such as benzylidenemalononitriles and β-nitrostyrenes, show that the reaction mechanism can proceed in a single step where the amine adds to one carbon while a proton is transferred to the other, often via a cyclic transition state. acs.orgresearchgate.net This reactivity allows (4-ethynylphenyl)methanamine to be incorporated into larger structures by reaction with Michael acceptors.

The primary amine can also act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. fishersci.se In this type of reaction, the amine attacks an electron-poor aromatic ring that is substituted with a good leaving group (typically a halide) and one or more strong electron-withdrawing groups (such as a nitro group) at the ortho and/or para positions. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer complex) which is stabilized by the electron-withdrawing groups before the leaving group is expelled to restore aromaticity. masterorganicchemistry.comrsc.org This allows for the direct coupling of the (4-ethynylphenyl)methanamine moiety to activated aryl systems. oup.comrsc.org

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases), which are compounds containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org This reaction is acid-catalyzed and reversible, involving the elimination of a water molecule. libretexts.org

The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). libretexts.orgyoutube.com Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. masterorganicchemistry.com This reaction is a cornerstone of synthetic chemistry, providing a pathway to C=N bonds that can be further modified, for example, through reduction to form secondary amines.

Dual Functional Group Reactivity in the Construction of Complex Molecular Architectures

The presence of both a nucleophilic amine and a reactive terminal alkyne allows (4-ethynylphenyl)methanamine hydrochloride to serve as a versatile building block in the synthesis of complex molecules. digitellinc.com These functional groups can be reacted sequentially or in a single pot, such as in multicomponent reactions. nih.gov

A prominent example of this dual reactivity is the A³ coupling reaction, a three-component reaction between an aldehyde, an alkyne, and an amine to produce propargylamines. mdpi.comresearchgate.net In this context, (4-ethynylphenyl)methanamine can act as the amine component, reacting with an aldehyde and another terminal alkyne. Alternatively, it can serve as the alkyne source, reacting with an aldehyde and a different amine. mdpi.com The reaction is typically catalyzed by transition metals like copper or gold and proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal-acetylide species generated from the alkyne. mdpi.com

Furthermore, the two functional groups can be used in a programmed, stepwise fashion. For instance, the terminal alkyne can first undergo a palladium- and copper-catalyzed Sonogashira cross-coupling with an aryl or vinyl halide. The resulting product, now containing a more complex molecular scaffold, can then be further functionalized at the primary amine site via reactions such as amide coupling or reductive amination. This orthogonal reactivity is a powerful strategy for rapidly building molecular diversity.

Oxidative Transformations of (4-Ethynylphenyl)methanamine Hydrochloride

Both the primary methanamine and the terminal ethynyl functionalities are susceptible to oxidative transformations, providing pathways to different classes of compounds.

The primary benzylamine (B48309) group can be oxidized under various conditions. Manganese dioxide (MnO₂) is an effective reagent for the oxidation of benzylamines to the corresponding amides under mild conditions. rsc.org Metal-free, organocatalytic methods using salicylic (B10762653) acid derivatives under an oxygen atmosphere can mediate the oxidative coupling of benzylamines to their corresponding N-benzylidenebenzylamines (imines). nih.gov Photocatalytic methods using flavin derivatives and visible light can convert benzylamines into aldehydes, with oxygen as the terminal oxidant. thieme-connect.comresearchgate.net

The terminal alkyne group is well-known to undergo oxidative self-coupling to form symmetric 1,3-diynes (butadiynes). This transformation, known as the Glaser, Eglinton, or Hay coupling, is typically catalyzed by copper(I) salts in the presence of an oxidant, such as molecular oxygen. youtube.com This reaction creates a new carbon-carbon bond, effectively dimerizing the parent molecule through the alkyne terminus. youtube.com Additionally, copper-catalyzed oxidative coupling of terminal alkynes with other nucleophiles, such as α-hydroxy ketones, can lead to the formation of ynediones. nih.gov

Intramolecular Reactions and Cyclization Pathways of Related Alkynylamines

While the para-substitution pattern of (4-ethynylphenyl)methanamine prevents it from undergoing direct intramolecular cyclization between its two functional groups, the chemistry of structurally related alkynylamines is rich with cyclization pathways that lead to valuable nitrogen-containing heterocycles. nih.gov

A key reaction for this class of compounds is intramolecular hydroamination, where the N-H bond of the amine adds across the carbon-carbon triple bond. mit.edunih.gov For example, o-alkynylanilines are common substrates for metal-catalyzed intramolecular hydroamination to produce substituted indoles. researchgate.net This transformation can be catalyzed by a range of metals, including gold, copper, and zinc. nih.govresearchgate.net The mechanism generally involves the activation of the alkyne by the metal catalyst, followed by nucleophilic attack by the tethered amine. researchgate.net

Metal-catalyzed carboamination reactions, where both a C-C and a C-N bond are formed, provide another powerful route to heterocycles from alkynylamines. rsc.org These cascade reactions can construct complex ring systems in a single step. For instance, palladium-catalyzed reactions of o-alkynyl anilines with ynamides can lead to the synthesis of 2-amino quinoline (B57606) derivatives. rsc.org Such cyclization strategies highlight the synthetic potential of the alkynyl and amine functionalities when positioned appropriately within a molecule for intramolecular transformations. rsc.org

Advanced Research Applications of 4 Ethynylphenyl Methanamine Hydrochloride

Application in Medicinal Chemistry and Drug Discovery Research

The structural attributes of (4-Ethynylphenyl)methanamine (B170253) hydrochloride make it a sought-after starting material and intermediate in the creation of novel therapeutic agents. Its utility spans from the development of treatments for neurological disorders to the synthesis of innovative anticancer compounds and the construction of sophisticated drug delivery systems.

As a Key Synthetic Intermediate for Novel Pharmaceutical Compounds

(4-Ethynylphenyl)methanamine hydrochloride serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature, possessing both an amine and an ethynyl (B1212043) group, allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures. The amine group can be readily acylated, alkylated, or used in reductive amination reactions to introduce various side chains and build molecular diversity. Simultaneously, the terminal alkyne is a versatile handle for reactions such as Sonogashira coupling, click chemistry, and other carbon-carbon bond-forming reactions. This dual reactivity is highly advantageous in medicinal chemistry for the efficient assembly of novel drug candidates.

Development of Molecules Targeting Neurological Pathways

The phenethylamine (B48288) scaffold, of which (4-Ethynylphenyl)methanamine is a derivative, is a common motif in many centrally acting agents. Researchers have explored the incorporation of the ethynylphenyl moiety to modulate the pharmacological properties of compounds targeting neurological pathways. The rigid alkyne linker can orient substituents in a specific manner to optimize interactions with biological targets such as G-protein coupled receptors (GPCRs) and ion channels, which are implicated in a variety of neurological and psychiatric conditions. While specific clinical drugs derived from this exact compound are not yet prevalent, its use as a scaffold in preclinical research for probing receptor binding pockets and developing novel neuroactive compounds is an active area of investigation.

Precursor in Anticancer Agent Development and Evaluation

The terminal alkyne group in (4-Ethynylphenyl)methanamine hydrochloride is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is widely employed in the development of anticancer agents for its high efficiency, selectivity, and biocompatibility. The ethynyl group can be reacted with azide-containing molecules to form stable triazole linkages, which can mimic amide bonds and act as pharmacophores. This strategy has been used to synthesize novel kinase inhibitors, tubulin polymerization inhibitors, and other classes of anticancer compounds. The (4-Ethynylphenyl)methanamine hydrochloride moiety can serve as a core fragment to which various cancer-targeting groups or pharmacologically active substituents are attached via the triazole linker.

| Anticancer Drug Target Class | Synthetic Utility of Ethynylphenyl Moiety | Potential Advantage |

| Kinase Inhibitors | Serves as an anchor point for building molecules that fit into the ATP-binding pocket of kinases. | The rigid alkyne can provide a defined vector for substituents to interact with specific amino acid residues. |

| Tubulin Binders | Used to construct molecules that interfere with microtubule dynamics, a validated anticancer strategy. | Can be used to link different pharmacophoric elements that bind to the colchicine (B1669291) or other binding sites on tubulin. |

| Topoisomerase Inhibitors | Incorporated into scaffolds that intercalate with DNA or stabilize the topoisomerase-DNA complex. | The planar phenyl-alkyne system can facilitate DNA intercalation. |

This table illustrates the potential applications of the ethynylphenyl scaffold in the development of various classes of anticancer agents.

Integration into Targeted Drug Delivery Systems for Enhanced Bioavailability

Targeted drug delivery aims to enhance the therapeutic efficacy of a drug while minimizing its side effects by concentrating the pharmaceutical agent at the site of action. The reactive handles on (4-Ethynylphenyl)methanamine hydrochloride make it a candidate for incorporation into such systems. For instance, the amine group can be used to attach this molecule to a larger drug carrier, such as a polymer, nanoparticle, or antibody, while the alkyne group can be used to conjugate a targeting ligand or a payload drug via click chemistry. This modular approach allows for the construction of sophisticated drug delivery vehicles with improved pharmacokinetic profiles and enhanced bioavailability. The ethynylphenyl moiety can act as a stable linker connecting the different components of the delivery system.

Contributions to Combinatorial Library Synthesis and High-Throughput Screening

Combinatorial chemistry is a powerful tool in drug discovery for generating large libraries of diverse compounds for high-throughput screening (HTS). (4-Ethynylphenyl)methanamine hydrochloride is an excellent building block for combinatorial library synthesis due to its two distinct points of chemical diversity. The amine and alkyne groups can be reacted with large sets of different building blocks in a parallel or split-and-pool synthesis fashion to rapidly generate thousands of unique compounds. The resulting libraries can then be screened against a variety of biological targets to identify "hit" compounds with desired activities, which can be further optimized into lead drug candidates.

| Combinatorial Chemistry Approach | Role of (4-Ethynylphenyl)methanamine Hydrochloride | Outcome |

| Parallel Synthesis | Used as a common scaffold reacted with different building blocks in separate reaction wells. | A spatially addressed library of individual compounds. |

| Split-and-Pool Synthesis | Incorporated into a solid-phase synthesis workflow where beads are mixed and split at each diversification step. | A "one-bead, one-compound" library with a large number of compounds. |

| Click Chemistry-based Libraries | The alkyne group is used for CuAAC reactions with a library of azide-containing building blocks. | Rapid generation of triazole-containing compound libraries. |

This table outlines how (4-Ethynylphenyl)methanamine hydrochloride can be utilized in different combinatorial synthesis strategies.

Role in Organic Synthesis and Chemical Biology Investigations

Beyond its direct applications in drug discovery, (4-Ethynylphenyl)methanamine hydrochloride is a valuable tool in the broader fields of organic synthesis and chemical biology. Its versatile reactivity allows chemists to construct complex molecular probes and to investigate biological processes at the molecular level.

The terminal alkyne is a gateway to a rich variety of chemical transformations, including Sonogashira cross-coupling reactions to form substituted alkynes, Glaser couplings to generate symmetric diynes, and various cycloaddition reactions. These reactions are fundamental in the synthesis of natural products, functional materials, and complex organic molecules.

In chemical biology, the ethynyl group can be used as a "bioorthogonal" handle. This means it is a reactive group that does not interfere with biological processes. For example, it can be incorporated into biomolecules like proteins, carbohydrates, or nucleic acids. The alkyne-tagged biomolecule can then be visualized or isolated from a complex biological mixture by reacting it with an azide-functionalized probe (e.g., a fluorescent dye or an affinity tag) via click chemistry. This "tag-and-modify" strategy is a powerful tool for studying the function and localization of biomolecules in living systems. The aminomethyl group on (4-Ethynylphenyl)methanamine hydrochloride provides a convenient point of attachment for linking this bioorthogonal handle to molecules of interest.

Building Block for the Construction of Complex Organic Structures

The bifunctional nature of (4-Ethynylphenyl)methanamine hydrochloride, possessing both a nucleophilic amine and a reactive alkyne, positions it as a significant building block in organic synthesis. The terminal alkyne group is particularly amenable to a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloaddition reactions, often referred to as "click chemistry". nih.govwikipedia.orgnih.govinterchim.frorganic-chemistry.org

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide catalyzed by palladium and copper complexes, allows for the straightforward installation of the ethynylphenyl moiety into larger, more complex molecular frameworks. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a powerful tool in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org The presence of the aminomethyl group on the phenyl ring of (4-Ethynylphenyl)methanamine hydrochloride offers a further point of diversification, allowing for subsequent reactions to build molecular complexity.

Furthermore, the terminal alkyne is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org Triazoles are stable, aromatic heterocycles that can act as linkers or pharmacophores in biologically active molecules. The ability of (4-Ethynylphenyl)methanamine hydrochloride to engage in this reaction opens up avenues for its incorporation into a diverse range of molecular architectures, including dendrimers and bioconjugates. nih.gov

Functional Building Block in the Synthesis of Chemical Probes

Chemical probes are small molecules designed to study and manipulate biological systems. The synthesis of effective chemical probes often requires the incorporation of specific functional groups that can interact with biological targets, as well as reporter groups (e.g., fluorophores, biotin) to enable detection and visualization. The structure of (4-Ethynylphenyl)methanamine hydrochloride provides a valuable scaffold for the construction of such probes.

The terminal alkyne functionality is particularly useful for the attachment of reporter groups via click chemistry. nih.govinterchim.fr This bioorthogonal reaction allows for the late-stage introduction of fluorescent dyes or affinity tags to a probe molecule under mild, aqueous conditions, often in the presence of complex biological mixtures. nih.govinterchim.fr The aminomethyl group, on the other hand, can be used to attach the probe to a targeting moiety or to modulate its physicochemical properties, such as solubility and cell permeability. While direct synthesis of chemical probes using (4-Ethynylphenyl)methanamine hydrochloride is not extensively documented in publicly available literature, its structural motifs are highly relevant to probe design.

Participation in Efficient Cascade Reactions for Diverse Product Formation

Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly sought after in organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials.

While specific examples of (4-Ethynylphenyl)methanamine hydrochloride participating in cascade reactions are not readily found in the surveyed literature, its bifunctional nature suggests its potential as a substrate for such transformations. The presence of both an amine and an alkyne opens up the possibility for designing cascade sequences where both functional groups react sequentially to form complex polycyclic or heterocyclic systems. For instance, the amine could participate in an initial condensation or addition reaction, followed by an intramolecular cyclization involving the alkyne. Further research in this area could uncover novel and efficient synthetic routes utilizing this versatile building block.

Precursor for the Formation of Diverse Heterocyclic Scaffolds (e.g., Quinazolines, Benzoxazines)

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The structural features of (4-Ethynylphenyl)methanamine hydrochloride make it a promising precursor for the synthesis of various heterocyclic systems, particularly quinazolines and benzoxazines.

Quinazolines: The synthesis of quinazolines, a class of fused heterocycles with a wide range of biological activities, has been explored from various precursors. Notably, methods have been developed for the synthesis of quinazolines from 2-(phenylethynyl)aniline and benzonitriles. While (4-Ethynylphenyl)methanamine hydrochloride is not a direct analogue, the presence of the reactive ethynyl group suggests its potential utility in similar cyclization strategies to form nitrogen-containing heterocycles. For instance, it could potentially undergo reactions with appropriate partners to construct the quinazoline (B50416) core.

Benzoxazines: Benzoxazines are another important class of heterocyclic compounds, often synthesized from a phenol, a primary amine, and formaldehyde (B43269). google.comresearchgate.netnih.govnih.gov The primary amine functionality of (4-Ethynylphenyl)methanamine hydrochloride makes it a suitable candidate for the amine component in benzoxazine (B1645224) synthesis. By reacting it with a phenolic compound and formaldehyde, novel benzoxazine monomers bearing a reactive ethynyl group could be prepared. These monomers could then be polymerized to form polybenzoxazines with unique properties conferred by the alkyne functionality.

Utility in Materials Science Research and Development

The presence of a terminal alkyne group in (4-Ethynylphenyl)methanamine hydrochloride makes it a particularly interesting monomer for the development of advanced polymers and functional materials. The alkyne can undergo various polymerization reactions and can also be used for post-polymerization modification.

Precursor for Advanced Polymers and Coatings with Tunable Properties

The polymerization of monomers containing terminal alkyne groups can lead to the formation of conjugated polymers with interesting electronic and optical properties. nih.govoup.com Poly(aryleneethynylene)s (PAEs), for example, are a class of conjugated polymers that can be synthesized via Sonogashira coupling polymerization of diethynylarenes and aryl dihalides. oup.com While (4-Ethynylphenyl)methanamine hydrochloride is a mono-alkyne, it could be copolymerized with other monomers to introduce specific functionalities into the polymer backbone. The aminomethyl group could also be utilized to initiate or modify polymerization processes.

Furthermore, the ethynyl group can be used to create cross-linked polymer networks. For instance, polybenzoxazines derived from (4-Ethynylphenyl)methanamine hydrochloride could undergo thermal or catalytic cross-linking through the alkyne groups, leading to materials with enhanced thermal stability and mechanical properties. Such polymers could find applications as high-performance coatings, adhesives, and composites. mdpi.comresearchgate.netresearchgate.net

Integration into Novel Material Systems for Functional Applications

The ability to functionalize materials with specific chemical groups is crucial for creating novel systems with tailored properties. The dual functionality of (4-Ethynylphenyl)methanamine hydrochloride allows for its integration into various material systems.

The terminal alkyne can be used to covalently attach the molecule to surfaces or nanoparticles via click chemistry. This could be used to modify the surface properties of materials, for example, to improve their biocompatibility or to introduce specific recognition sites. The aminomethyl group can also be used for surface modification, for instance, by reacting with surface-bound epoxy or carboxyl groups.

The incorporation of (4-Ethynylphenyl)methanamine hydrochloride into material systems can impart new functionalities. For example, the ethynyl group can act as a reactive site for further chemical transformations, allowing for the creation of dynamic or responsive materials. The aromatic ring and the potential for creating conjugated systems through polymerization of the alkyne group suggest applications in organic electronics and sensor technology.

Contributions to Catalysis and Ligand Design

As a Precursor for Ligands in Metal-Catalyzed Transformations

The primary amine of (4-Ethynylphenyl)methanamine allows for its straightforward incorporation into various ligand scaffolds through reactions such as imine condensation, amidation, and reductive amination. The resulting ligands can chelate to a metal center, creating a stable complex that can act as a catalyst. The ethynyl group can remain as a pendant functionality, which can be used for further modifications, or it can directly participate in the coordination to a metal center.

One of the key strategies involves the synthesis of multidentate ligands. For instance, the amine group can be reacted with aldehydes or ketones to form Schiff base ligands. If a dialdehyde (B1249045) is used, a tetradentate ligand can be synthesized, capable of strongly binding to a metal ion. The ethynyl group can then be utilized in subsequent reactions, such as the Sonogashira coupling, to introduce other coordinating groups, leading to the formation of even more complex and potentially more effective ligands.

The versatility of (4-Ethynylphenyl)methanamine as a ligand precursor is highlighted by its potential to form various types of ligands, including but not limited to:

Schiff Base Ligands: Formed by the condensation of the amine group with an aldehyde or ketone. These are widely used in coordination chemistry and catalysis.

Amide Ligands: Created through the reaction of the amine with acyl chlorides or carboxylic acids. These ligands can offer different electronic properties compared to Schiff bases.

Phosphine-Amine Ligands: The amine can be functionalized with phosphorus-containing groups to create mixed-donor ligands, which have shown great promise in various catalytic applications.

N-Heterocyclic Carbene (NHC) Precursors: The amine functionality can be a starting point for the synthesis of imidazolium (B1220033) salts, which are precursors to NHC ligands known for their strong σ-donating ability and utility in stabilizing metal centers.

The following table provides a conceptual overview of ligand synthesis from (4-Ethynylphenyl)methanamine and their potential applications in metal-catalyzed transformations.

| Ligand Type | Synthetic Precursor(s) | Potential Metal Catalyst | Potential Catalytic Application |

| Schiff Base | Terephthalaldehyde | Palladium, Copper | C-C Coupling Reactions (e.g., Suzuki, Heck) |

| Amide | Acetyl chloride | Rhodium, Iridium | Asymmetric Hydrogenation |

| Phosphine-Amine | Chlorodiphenylphosphine | Nickel, Platinum | Cross-Coupling Reactions |

| NHC Precursor | Glyoxal, Formaldehyde | Ruthenium, Gold | Olefin Metathesis, Cycloisomerization |

Facilitation of Novel Catalytic Reactions and Enhanced Selectivity

The ligands derived from (4-Ethynylphenyl)methanamine hydrochloride have the potential to facilitate novel catalytic reactions and enhance selectivity due to their unique structural features. The rigidity of the phenylacetylene (B144264) backbone can impart a well-defined geometry to the resulting metal complex, which can be crucial for controlling the stereoselectivity of a reaction.

For example, chiral ligands can be synthesized by using a chiral aldehyde or ketone in the Schiff base formation or by incorporating a chiral phosphine (B1218219) group. These chiral ligands, when complexed with a metal, can create a chiral environment around the active site, enabling enantioselective catalysis. This is of particular importance in the synthesis of pharmaceuticals and other fine chemicals where a specific stereoisomer is desired.

The presence of the ethynyl group can also play a direct role in catalysis. It can act as a hemilabile ligand, where it can reversibly coordinate to the metal center. This property can be advantageous in catalytic cycles by opening up a coordination site for substrate binding at a crucial step. Furthermore, the ethynyl group can be involved in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to immobilize the catalyst on a solid support. This facilitates catalyst recovery and reuse, which is a significant advantage in industrial processes.

The table below illustrates potential scenarios where ligands derived from (4-Ethynylphenyl)methanamine could enhance catalytic performance.

| Catalytic Reaction | Ligand Feature | Potential Enhancement |

| Asymmetric Aldol Reaction | Chiral Schiff Base Ligand | High Enantioselectivity |

| Sonogashira Coupling | Phosphine-Amine Ligand | Increased Catalyst Stability and Turnover Number |

| Hydrosilylation | NHC Ligand | Improved Regioselectivity |

| Polymerization | Multidentate Ligand | Control over Polymer Microstructure |

Theoretical and Computational Investigations of 4 Ethynylphenyl Methanamine Hydrochloride

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the electronic and structural properties of (4-Ethynylphenyl)methanamine (B170253) hydrochloride with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine optimized geometry, electronic properties, and vibrational frequencies.

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data from DFT Calculations The following table presents typical data that would be generated from a DFT analysis for a molecule like (4-Ethynylphenyl)methanamine hydrochloride. The values are for illustrative purposes.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.4 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.1 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface. Different colors denote different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

In an MEP map of (4-Ethynylphenyl)methanamine hydrochloride, distinct regions would be visible:

Positive Potential (Blue): A strong positive potential would be concentrated around the ammonium (B1175870) hydrochloride group (-CH₂NH₃⁺), making it a site for interaction with nucleophiles.

Negative Potential (Red): Negative potential would be located over the π-electron clouds of the aromatic phenyl ring and the ethynyl (B1212043) triple bond, indicating these are the most likely sites for electrophilic attack. researchgate.net

This charge distribution analysis helps in understanding intermolecular interactions and the molecule's binding orientation with other species. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemist's perspective on the wavefunction, translating complex quantum mechanical data into a familiar language of Lewis structures, lone pairs, and chemical bonds. q-chem.com It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilizing energy associated with these interactions. wisc.edu

For (4-Ethynylphenyl)methanamine hydrochloride, NBO analysis would elucidate:

Hybridization: The hybridization of atoms (e.g., sp² for phenyl carbons, sp for ethynyl carbons).

Bonding Orbitals: The nature of σ and π bonds within the phenyl ring and the C≡C triple bond.

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis This table illustrates the type of data generated from an NBO calculation, showing key stabilizing interactions. The specific orbitals and energies are hypothetical examples.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C₁-C₂) | π(C₃-C₄) | 18.5 |

| π(C≡C) | σ(C-C) | 5.2 |

| σ(C-H) | σ*(C-N) | 2.1 |

While quantum chemical studies often focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to explore conformational flexibility, solvent interactions, and the stability of molecular complexes. nih.govresearchgate.net

For (4-Ethynylphenyl)methanamine hydrochloride, MD simulations could be employed to:

Analyze Conformational Freedom: Investigate the rotational barriers and preferred orientations of the aminomethyl and ethynyl groups relative to the phenyl ring.

Study Solvation: Model the interactions between the molecule and solvent (e.g., water), observing the formation and dynamics of hydrogen bonds between the ammonium group, the chloride ion, and surrounding water molecules.

Simulate Binding: If the molecule is a ligand for a biological target, MD simulations can assess the stability of its binding pose within a receptor's active site over time. nih.gov

Density Functional Theory (DFT) Calculations

Mechanistic Elucidation and Reaction Pathway Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energies, providing a detailed picture of the reaction pathway.

For (4-Ethynylphenyl)methanamine hydrochloride, computational modeling could elucidate the mechanisms of reactions involving its key functional groups:

Ethynyl Group Reactions: Modeling reactions such as Sonogashira coupling or "click" chemistry (e.g., cycloadditions) would involve locating the transition state structures and determining the energy barriers, thereby predicting the feasibility and kinetics of such transformations.

Amine Group Reactions: The reactivity of the primary amine (after deprotonation from the hydrochloride salt) in reactions like nucleophilic substitution or addition could be analyzed to understand its synthetic utility.

These computational studies provide a theoretical foundation that complements experimental work, guiding the design of new synthetic routes and the prediction of chemical behavior.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Transformations

Computational chemistry serves as a powerful tool for predicting how a molecule will behave in a chemical reaction, offering a detailed understanding of molecular structures, properties, and reaction mechanisms. rsc.org Methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are instrumental in elucidating the probable sites of reaction (reactivity), the orientation of reactants (regioselectivity), and the three-dimensional arrangement of the resulting products (stereoselectivity). researchgate.net

For (4-Ethynylphenyl)methanamine hydrochloride, the primary sites of reactivity are the terminal alkyne (ethynyl group), the aromatic phenyl ring, and the aminomethyl group.

Ethynyl Group Reactivity : The carbon-carbon triple bond is an electron-rich region, making it susceptible to electrophilic addition reactions. Computational models can predict the regioselectivity of these additions. For instance, in the hydrohalogenation of a terminal alkyne, DFT calculations can determine the relative energies of the transition states leading to the Markovnikov versus the anti-Markovnikov product, thereby predicting the major regioisomer. The π-system of the alkyne also allows it to participate in various cycloaddition reactions, such as the Diels-Alder reaction (where it can act as a dienophile) or [2+2+2] cycloadditions catalyzed by transition metals. researchgate.net Computational studies on such reactions can reveal the preferred stereochemical outcomes (e.g., endo vs. exo selectivity). researchgate.net

Aromatic Ring Reactivity : The phenyl ring is subject to electrophilic aromatic substitution. The ethynyl and methanamine hydrochloride substituents influence the ring's reactivity and the regioselectivity of the substitution. The ethynyl group is generally considered to be a weakly deactivating group, directing incoming electrophiles to the meta position. Conversely, the aminomethyl group (-CH₂NH₃⁺), being protonated in the hydrochloride form, is a deactivating, meta-directing group. Computational analysis, particularly through the calculation of Molecular Electrostatic Potential (MEP) maps, can visualize the electron density distribution on the ring. chemrevlett.com Regions of negative potential indicate sites prone to electrophilic attack. Such analyses would likely confirm that the positions meta to both substituents are the most probable sites for substitution.